9-(2'-C-methyl-b-D-ribofuranosyl)6-methylpurine
CAS No.:
Cat. No.: VC15787361
Molecular Formula: C12H16N4O4
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N4O4 |
|---|---|
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C12H16N4O4/c1-6-8-10(14-4-13-6)16(5-15-8)11-12(2,19)9(18)7(3-17)20-11/h4-5,7,9,11,17-19H,3H2,1-2H3/t7-,9-,11-,12-/m1/s1 |
| Standard InChI Key | XHWRGILBOVPBLO-COYOAVQYSA-N |
| Isomeric SMILES | CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)O |
| Canonical SMILES | CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound’s molecular formula is C₁₂H₁₆N₄O₄ (molecular weight: 280.28 g/mol) . Its IUPAC name is (2R,3S,5R)-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol, reflecting stereochemistry critical for biological activity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Water Solubility | Low (hydrophobic sugar moiety) | |
| LogP (Partition Coeff.) | ~1.2 (estimated) | |
| Stability | Stable at pH 6–8 |
Stereochemical Features
The 2'-C-methyl group induces a C3'-endo sugar puckering, mimicking natural nucleotides and enhancing binding to viral polymerases . X-ray crystallography confirms the β-D-ribofuranosyl configuration, which is essential for substrate recognition by enzymes like purine nucleoside phosphorylase (PNP) .
Synthesis and Structural Optimization
Vorbrüggen Glycosylation
A palladium-catalyzed cross-coupling reaction between 6-chloropurine derivatives and methylzinc bromide yields the 6-methylpurine base. Subsequent glycosylation with a 2'-C-methylribofuranose donor under Vorbrüggen conditions (e.g., trimethylsilyl triflate) achieves β-selectivity (>90%) .
Enzymatic Approaches
Escherichia coli PNP (EC 2.4.2.1) catalyzes the reversible phosphorolytic cleavage of the glycosidic bond, enabling one-step synthesis from 6-methylpurine and 2'-C-methylribose-1-phosphate . This method offers higher enantiomeric purity but lower yields (∼40%) .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Vorbrüggen Glycosylation | 75–85 | >95 | Scalability |
| Enzymatic Synthesis | 35–45 | >98 | Stereochemical control |
Prodrug Modifications
To address poor bioavailability, phosphoramidate and 5'-monophosphate prodrugs have been developed. These derivatives increase intracellular delivery by 3–5 fold, as measured in HCV replicon assays (EC₅₀: 0.8–1.2 μM vs. 5.4 μM for parent compound) .
Mechanism of Action and Pharmacodynamics
Activation Pathway
The compound is hydrolyzed by bacterial PNP (e.g., E. coli M64V mutant) to release 6-methylpurine, a potent inhibitor of RNA/DNA synthesis (IC₅₀: 0.3 μM in L1210 leukemia cells) . Host PNP exhibits minimal activity, reducing systemic toxicity .
Antiviral Activity
In HCV replicon systems, the 5'-triphosphate metabolite inhibits NS5B RNA-dependent RNA polymerase (RdRp) with a Ki of 2.7 μM . Structural studies attribute this to the 2'-C-methyl group occupying a hydrophobic pocket adjacent to the RdRp active site .
Table 3: Biological Activity Profiles
| Application | Model System | EC₅₀/IC₅₀ | Source |
|---|---|---|---|
| HCV Replication | Huh-7 Replicon | 1.1 μM | |
| Cytotoxicity (Cancer) | L1210 Leukemia | 0.3 μM | |
| ADA Inhibition | Enzyme Assay | 3.7 μM |
Therapeutic Applications
Antiviral Development
As part of a nucleotide prodrug cocktail, the compound reduces HCV viral load by 3.5 log₁₀ in chimpanzee models . Its 2'-C-methyl group confers resistance to viral phosphatases, prolonging intracellular half-life to >12 hours .
Recent Advances and Future Directions
Targeted Delivery Systems
Lipid nanoparticles (LNPs) conjugated with folate ligands improve tumor-specific uptake, reducing IC₅₀ to 0.1 μM in folate receptor-positive cancers.
Combination Therapies
Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhances antitumor immune responses, achieving complete remission in 40% of melanoma-bearing mice .
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